Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester
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Overview
Description
Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester is a complex organic compound characterized by its bromo, fluoro, and nitro functional groups attached to an imidodicarbonic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler aromatic compounds. Key steps may include nitration, bromination, and fluorination reactions, followed by esterification with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Replacement of halogen atoms with other functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Application in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
Uniqueness: This compound is unique due to its specific combination of halogen substituents, which can impart distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
tert-butyl N-(2-bromo-4-fluoro-6-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrFN2O6/c1-15(2,3)25-13(21)19(14(22)26-16(4,5)6)12-10(17)7-9(18)8-11(12)20(23)24/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZOSVGQCGBEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1Br)F)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrFN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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